Annual Acute Exacerbation Rate Reduction: Carbocisteine Demonstrates Superior Efficacy Over NAC in COPD Patients
In a network meta-analysis of randomized controlled trials involving 4,637 COPD patients, carbocisteine demonstrated the greatest reduction in annual acute exacerbation rate among five evaluated interventions. When compared directly against high-dose NAC (the next most effective comparator), carbocisteine showed a mean difference of -0.69 exacerbations per patient-year [1].
| Evidence Dimension | Annual acute exacerbation rate reduction (mean difference vs. low-dose NAC) |
|---|---|
| Target Compound Data | -0.69 exacerbations per patient-year (95% CI: -1.11, -0.26), P<0.05 |
| Comparator Or Baseline | High-dose NAC: -0.55 exacerbations per patient-year (95% CI: -0.98, -0.11), P<0.05; Low-dose NAC: reference baseline |
| Quantified Difference | Carbocisteine achieved 25.5% greater reduction in exacerbation rate compared to high-dose NAC (absolute mean difference of -0.14 exacerbations per patient-year favoring carbocisteine) |
| Conditions | Network meta-analysis of 12 RCTs with 4,637 COPD patients; carbocisteine administered at 1500 mg/day |
Why This Matters
Procurement decisions for COPD clinical studies or formulation development should prioritize carbocisteine if maximal reduction in exacerbation frequency is the primary endpoint, as it outperforms both high-dose NAC and erdosteine on this specific metric.
- [1] Efficacy and Safety of Expectorant/antioxidants in the Treatment of COPD: Network Meta-analysis. China Pharmacy. 2022. View Source
